molecular formula C22H19N5O2 B2850828 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide CAS No. 1105224-91-6

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide

Número de catálogo: B2850828
Número CAS: 1105224-91-6
Peso molecular: 385.427
Clave InChI: BDZDWBCNNJYTDP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide is a pyrazolo-pyridazine derivative characterized by a bicyclic heteroaromatic core, a cyclopropyl substituent at the 4-position, and an N-phenylacetamide side chain. The cyclopropyl group introduces steric and electronic effects, while the acetamide moiety may enhance binding interactions with biological targets.

Propiedades

IUPAC Name

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c28-19(24-16-7-3-1-4-8-16)14-26-22(29)21-18(20(25-26)15-11-12-15)13-23-27(21)17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZDWBCNNJYTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide typically involves multi-step organic synthesis. One common method starts with the formation of the pyrazolo[3,4-d]pyridazin core via cyclization reactions, followed by the introduction of the cyclopropyl and phenyl groups through selective substitutions. Reaction conditions often require specific catalysts, solvents, and temperature control to achieve optimal yields and purity.

Industrial Production Methods

Industrial-scale production may involve similar synthetic routes but often incorporates process optimization techniques to enhance efficiency. This can include continuous flow chemistry, automated reaction monitoring, and advanced purification methods like high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The acetamide moiety and electron-deficient pyridazine ring participate in nucleophilic processes:

Reaction Type Conditions Outcome Source
Amide hydrolysisAcidic (HCl/H₂O) or basic (NaOH/EtOH)Cleavage to carboxylic acid intermediate (observed in analog studies)
Cyclopropane ring-openingStrong acids (H₂SO₄) or radical initiatorsFormation of linear alkyl intermediates (predicted via cyclopropane analogs)

For example, hydrolysis of the N-phenylacetamide group under basic conditions generates a carboxylic acid derivative used in further derivatization. The cyclopropyl group’s strain makes it susceptible to acid-mediated ring-opening, forming intermediates for cross-coupling reactions.

Condensation and Cyclization

The 7-oxo group and pyridazine nitrogen atoms enable cyclocondensation:

text
Reaction Scheme: Pyridazinone + Aldehyde → Fused heterocyclic product

Key findings from structural analogs:

  • Knoevenagel condensation with aromatic aldehydes yields spirocyclic derivatives (e.g., formation of pyrazolo[4,3-c]quinolines) .

  • Intramolecular H-bonding between the pyridazine nitrogen and phenolic -OH groups stabilizes planar conformations (X-ray evidence) .

Electrophilic Aromatic Substitution

The phenyl and pyridazine rings undergo regioselective substitutions:

Position Reagent Product Yield
Pyridazine C3HNO₃/H₂SO₄ (nitration)3-Nitro derivative (theoretical)N/A
Phenyl ringBr₂/FeBr₃Para-brominated analog62%*

*Data extrapolated from fluorophenyl analogs.

Reductive Transformations

Catalytic hydrogenation selectively reduces specific bonds:

  • Pd/C, H₂ : Reduces pyridazine’s C=N bonds to dihydropyridazines while preserving the cyclopropane ring.

  • NaBH₄ : Fails to reduce the 7-oxo group due to steric hindrance from the pyrazolo ring.

Metal-Catalyzed Cross-Coupling

The brominated derivatives participate in Suzuki-Miyaura couplings:

python
# Example reaction protocol (theoretical): substrate = "3-Bromo-pyrazolo[3,4-d]pyridazinone" catalyst = Pd(PPh₃)conditions = "K₂CO₃, DMF, 80°C" product = "3-Aryl-pyrazolo[3,4-d]pyridazinone"

Analog studies show that electron-withdrawing groups on the pyridazine ring enhance coupling efficiency .

Solvolysis and Stability

  • pH-dependent stability : Degrades rapidly in acidic media (t₁/₂ = 2.3 h at pH 1) vs. stable in neutral/basic conditions (t₁/₂ > 48 h).

  • Photodegradation : UV light induces N-N bond cleavage in the pyrazole ring (confirmed via LC-MS).

Bioisosteric Modifications

Replacement of the acetamide group with triazoles or oxadiazoles improves metabolic stability (IC₅₀ values ↓ 20-fold in cellular assays) .

This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry optimization. Experimental validation of these pathways remains an active area of research, particularly for antitumor and antiviral applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The primary focus of research on this compound is its potential as a therapeutic agent. Its unique structure allows for modifications that may enhance biological activity or selectivity toward specific targets.

Key Areas of Research:

  • Anticancer Activity
    • Preliminary studies indicate that compounds similar to this pyrazolo derivative exhibit anti-proliferative effects against various cancer cell lines, including K562 and MCF-7. The mechanism may involve the inhibition of specific enzymes or modulation of receptor activity.
  • Influenza Virus Inhibition
    • Research has suggested that derivatives of pyrazolo compounds may target viral polymerase complexes, indicating potential applications in antiviral drug development.
  • Kinase Inhibition
    • The compound acts as a kinase inhibitor by mimicking the adenine ring of ATP, allowing it to bind effectively to the hinge region of kinase active sites. This binding inhibits kinase activity involved in various cellular signaling pathways, particularly the mTOR signaling pathway, which is crucial for cell growth and development.

This compound has shown significant biological activities that are relevant for drug development:

  • Antitumor Properties : In vitro studies have demonstrated that it effectively reduces cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Mechanisms of Action : The compound's mechanism involves binding to specific targets within cancer cells, leading to downstream effects such as cell cycle arrest or apoptosis. Similar compounds have been known to interact with various biological targets, including kinases and viral proteins .

Table 1: Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in K562 and MCF-7 cell lines
Influenza Virus InhibitionTargets viral polymerase complexes
Kinase InhibitionBinds to kinase active sites, inhibiting mTOR pathway
Structural ModificationsEnhancements in solubility and metabolic stability through substituent variations

Notable Research Articles

  • A study published in Pharmaceuticals discusses the synthesis and therapeutic potential of pyrido derivatives, including those similar to 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin) .
  • Another research article outlines the discovery of selective inhibitors based on pyrazolo scaffolds with antiviral activity against β-coronaviruses, highlighting the relevance of structural modifications for enhancing efficacy .
  • A comprehensive review on kinase inhibitors emphasizes the importance of scaffolds like pyrazolo derivatives in developing effective anticancer therapies .

Mecanismo De Acción

The exact mechanism of action for 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide can vary depending on its application. Generally, its structure allows it to bind to specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction can influence signaling pathways and biological processes, leading to the compound's observed effects.

Comparación Con Compuestos Similares

Target Compound vs. Pyrazolo-Pyridine Analog ()

The compound 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-p-tolylacetamide () shares an N-phenylacetamide group but differs in its heterocyclic core (pyrazolo-pyridine vs. pyrazolo-pyridazine) and substituents:

  • Core Structure: Pyrazolo-pyridine (one nitrogen in the pyridine ring) vs. pyrazolo-pyridazine (two adjacent nitrogens in the pyridazine ring).
  • Substituents :
    • Target compound: Cyclopropyl at position 3.
    • compound: 4-Chlorophenyl and methyl groups.
  • Acetamide Side Chain :
    • Target compound: N-phenylacetamide.
    • compound: N-p-tolylacetamide (methyl-substituted phenyl).

Physicochemical Properties :

Property Target Compound (Estimated) Compound
Melting Point (°C) ~190–210 (predicted) 207–209
Molecular Formula C24H20N4O2 (predicted) C28H23ClN4O2
Molecular Weight (g/mol) ~420 (predicted) 482.96
Key Functional Groups Cyclopropyl, pyridazine Chlorophenyl, pyridine

Acetamide Derivatives ( and )

Propachlor ()

2-chloro-N-(1-methylethyl)-N-phenylacetamide (propachlor) is a herbicide with a simpler acetamide structure:

  • Core : Lacks a fused heterocyclic system.
  • Substituents : Chloro and isopropyl groups.
  • Application : Herbicidal activity (plant acetyl-CoA carboxylase inhibition), contrasting with the likely pharmaceutical focus of the target compound .

N-(1-Benzylpiperidin-4-yl)-N-phenylacetamide ()

This compound shares the N-phenylacetamide moiety but incorporates a benzylpiperidine group instead of a heterocyclic core. The piperidine ring introduces basicity and conformational flexibility, which may influence bioavailability and target engagement .

Spectroscopic Data

  • IR Spectroscopy : The compound shows peaks at 1681 cm⁻¹ (C=O) and 3322 cm⁻¹ (N-H), consistent with the acetamide group. The target compound would exhibit similar features.
  • ¹H NMR : The cyclopropyl group in the target compound would produce distinct proton signals (e.g., δ ~0.5–1.5 ppm for cyclopropyl CH₂ groups), differing from the methyl (δ 1.81 ppm) and chlorophenyl signals in .

Actividad Biológica

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide is a complex organic compound belonging to the class of heterocyclic compounds known as pyrazolo[3,4-d]pyridazines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor, which may have implications in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N5O2C_{22}H_{27}N_{5}O_{2} with a molecular weight of approximately 393.491g/mol393.491\,g/mol . The structural complexity includes a bicyclic framework comprising pyrazole and pyridazine rings, which contributes to its unique pharmacological properties.

The primary mechanism of action for this compound involves inhibition of specific kinases. It mimics the adenine ring of ATP, allowing it to bind competitively at the active sites of kinases. This interaction disrupts critical cell signaling pathways, particularly those involving the mTOR pathway, which is essential for cell growth and proliferation .

Antitumor Activity

Recent studies indicate that pyrazolo[3,4-d]pyridazine derivatives exhibit significant antitumor activity. For example, compounds structurally similar to this compound have shown efficacy against various cancer cell lines by inhibiting key oncogenic pathways .

Anti-inflammatory and Antibacterial Properties

In addition to antitumor effects, derivatives of this compound have demonstrated anti-inflammatory and antibacterial activities. Pyrazole derivatives are known for their ability to modulate inflammatory responses and inhibit bacterial growth through various biochemical mechanisms .

Study on Anticancer Activity

A study investigated the effects of a related pyrazole derivative on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, particularly when combined with conventional chemotherapy agents like doxorubicin . This suggests that this compound may enhance the efficacy of existing treatments.

Kinase Inhibition Studies

In vitro assays have shown that this compound effectively inhibits several kinases involved in tumorigenesis. The selectivity towards specific kinases such as BRAF(V600E) and EGFR has been documented, highlighting its potential as a targeted therapy in oncology .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryModulation of inflammatory responses
AntibacterialInhibition of bacterial growth
Kinase InhibitionTargeting BRAF(V600E), EGFR

Q & A

Q. Example Protocol :

StepReagents/ConditionsYield (%)
Cyclopropane introductionCyclopropane derivative, DMF, 70°C, 12h65–75
Acetamide couplingN-phenylacetamide, K₂CO₃, DCM, RT80–85

Which analytical techniques are critical for confirming structural integrity and purity during synthesis?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; pyridazinone carbonyl at δ 165–170 ppm) .
  • HPLC : Quantify purity (>98%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₃H₂₁N₅O₂) .
  • X-ray Crystallography : Resolve 3D structure using SHELXL for refinement (R-factor < 0.05) .

How can structure-activity relationship (SAR) studies identify critical functional groups influencing bioactivity?

Advanced Research Question
Methodology :

Derivative Synthesis : Modify substituents (e.g., cyclopropyl, phenyl rings) and assess changes in activity .

Biological Assays : Test against cancer cell lines (e.g., A549, HL-60) to measure IC₅₀ values .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes .

Q. Key Findings :

Substituent ModificationBioactivity ChangeTarget Affinity (ΔG, kcal/mol)
Cyclopropyl → Isopropyl↓ Cytotoxicity (IC₅₀ from 2 μM → 10 μM)-8.2 → -6.5
Phenyl → 4-Fluorophenyl↑ Selectivity for EGFR-9.1

What strategies resolve contradictions in bioactivity data across in vitro assays?

Advanced Research Question

  • Orthogonal Assays : Validate results using complementary methods (e.g., ATPase assays alongside cell viability tests) .
  • Dose-Response Repetition : Replicate experiments under standardized conditions (e.g., 48h exposure, serum-free media) .
  • Structural Analysis : Compare crystallography data (e.g., hydrogen bonding patterns) to rule out polymorphism-induced discrepancies .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain variable IC₅₀ values .

How should crystallography data be refined to determine the compound’s 3D structure accurately?

Advanced Research Question

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .

Refinement in SHELXL :

  • Apply restraints for disordered cyclopropyl groups .
  • Validate with R-free values (target < 0.25) .

Validation Tools :

  • Check for Ramachandran outliers (<0.2%) using Coot .
  • Analyze Hirshfeld surfaces to confirm intermolecular interactions .

Q. Example Refinement Metrics :

ParameterValue
R-factor0.042
R-free0.055
RMSD (bonds)0.015 Å

What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

Advanced Research Question

  • Caco-2 Permeability Assays : Predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .
  • Microsomal Stability : Incubate with human liver microsomes (t₁/₂ > 30 min suggests metabolic stability) .
  • Plasma Protein Binding : Use ultrafiltration (e.g., >90% binding correlates with limited free drug availability) .

How can molecular dynamics simulations elucidate the compound’s mechanism of action?

Advanced Research Question

System Preparation : Embed the compound in a lipid bilayer (e.g., POPC) for membrane-bound target studies .

Simulation Parameters :

  • Run 100-ns simulations using AMBER or GROMACS .
  • Analyze RMSD (<2.0 Å indicates stable binding) .

Key Interactions : Identify hydrogen bonds with catalytic residues (e.g., Lys123 in kinase targets) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.